molecular formula C20H36O4 B046665 Bis(2-ethylhexyl) maleate CAS No. 142-16-5

Bis(2-ethylhexyl) maleate

Cat. No.: B046665
CAS No.: 142-16-5
M. Wt: 340.5 g/mol
InChI Key: ROPXFXOUUANXRR-YPKPFQOOSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it is an aliphatic ester prepared by catalytic esterification of maleic acid and 2-ethylhexyl alcohol . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that it is used as a green plasticizer in a variety of applications such as adhesives and coatings . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Temporal Effects in Laboratory Settings

It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is yet to be determined.

Dosage Effects in Animal Models

It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be identified.

Metabolic Pathways

It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are yet to be identified.

Subcellular Localization

It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified.

Chemical Reactions Analysis

Bis(2-ethylhexyl) maleate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acids or bases for hydrolysis and initiators for polymerization. Major products formed from these reactions include maleic acid, 2-ethylhexanol, and various copolymers .

Properties

IUPAC Name

bis(2-ethylhexyl) (Z)-but-2-enedioate
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InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXFXOUUANXRR-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027094
Record name Bis(2-ethylhexyl) maleate
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Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester
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Record name Di-2-ethylhexyl maleate
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Boiling Point

164 °C @ 10 MM HG
Record name DI-2-ETHYLHEXYL MALEATE
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Flash Point

185 °C CC
Record name DI-2-ETHYLHEXYL MALEATE
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Solubility

INSOL IN WATER
Record name DI-2-ETHYLHEXYL MALEATE
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Density

0.9436
Record name DI-2-ETHYLHEXYL MALEATE
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Vapor Density

11.7 (AIR= 1)
Record name DI-2-ETHYLHEXYL MALEATE
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Color/Form

LIQUID

CAS No.

142-16-5
Record name Bis(2-ethylhexyl) maleate
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Record name Di-2-ethylhexyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) maleate
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Record name Bis(2-ethylhexyl) maleate
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Record name DIETHYLHEXYL MALEATE
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Melting Point

-60 °C
Record name DI-2-ETHYLHEXYL MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the primary applications of Bis(2-ethylhexyl) maleate?

A1: this compound (BEHM) finds use in various applications, primarily due to its plasticizing properties. Some notable uses include:

  • Improving water resistance in polyvinyl acetate (PVAc) films: [] BEHM enhances the water resistance of PVAc, making it suitable for applications where exposure to moisture is a concern.
  • Enhancing pressure sensitivity, adhesion, and washability in polybutyl acrylate: [] BEHM improves these properties in polybutyl acrylate, broadening its applications in adhesives and coatings.
  • Acting as a plasticizer in polyvinyl chloride (PVC) gloves: [] BEHM is used as a plasticizer to improve the flexibility and durability of PVC gloves, though its presence can lead to allergic contact dermatitis in some individuals.
  • Serving as an intermediate in the synthesis of Penetrant T: [] BEHM serves as a key precursor in the production of Penetrant T, highlighting its role in chemical synthesis.

Q2: How does the reaction temperature affect the synthesis of this compound?

A3: Temperature plays a crucial role in the Diels-Alder reaction of cyclopentadiene with this compound. Studies have shown that while the reaction proceeds at temperatures between 25 and 100 °C, the kinetic behavior deviates from the Arrhenius equation at higher temperatures (60 °C and above). [] This suggests a change in the reaction mechanism or rate-limiting step at elevated temperatures. Additionally, the ratio of endo/exo isomers produced in the reaction shows a slight dependence on temperature. []

Q3: What are the environmental concerns associated with this compound?

A4: While BEHM finds extensive use in various industries, it is crucial to consider its potential environmental impact. A study identified BEHM as a significant component of aerosol organic compounds emitted from leather processing plants. [] This finding raises concerns about its presence in the atmosphere and potential contribution to air pollution.

Q4: Are there any efforts to develop more environmentally friendly alternatives to this compound?

A4: While the provided research doesn't directly explore alternatives to BEHM, the identification of its presence in industrial emissions emphasizes the need for exploring less environmentally impactful substitutes. Further research focusing on developing biodegradable or less toxic plasticizers with comparable properties would be beneficial.

Q5: How is this compound typically incorporated into formulations?

A5: this compound can be incorporated into various formulations, with specific examples including:

  • Emulsifiable concentrates: Research describes an emulsifiable concentrate of indoxacarb containing BEHM as a component of the primary emulsifier mixture. [] This formulation highlights BEHM's role in stabilizing emulsions for agricultural applications.
  • Sizing agents for paper: A patent describes using BEHM in an Arabic gum sizing agent for papermaking. [] This application leverages BEHM's properties to improve the folding strength and stability of the paper.

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